molecular formula C12H11NO5 B1206648 Phenoxyacetoxysuccinimide CAS No. 38678-58-9

Phenoxyacetoxysuccinimide

Cat. No.: B1206648
CAS No.: 38678-58-9
M. Wt: 249.22 g/mol
InChI Key: SMBVSRKAVRAVKU-UHFFFAOYSA-N
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Description

Phenoxyacetoxysuccinimide is a chemical compound known for its versatile applications in various fields of scientific research It is characterized by the presence of a phenoxy group attached to an acetoxysuccinimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetoxysuccinimide can be synthesized through several synthetic routes. One common method involves the reaction of phenoxyacetic acid with succinic anhydride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process begins with the preparation of phenoxyacetic acid and succinic anhydride, followed by their reaction in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetoxysuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where the phenoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require specific catalysts or solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetoxysuccinic acid, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

Phenoxyacetoxysuccinimide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antifungal and anticancer activities.

    Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of phenoxyacetoxysuccinimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes .

Comparison with Similar Compounds

Phenoxyacetoxysuccinimide can be compared with other similar compounds, such as:

    Phenoxyacetic acid: Shares the phenoxy group but lacks the succinimide moiety.

    Succinimide: Contains the succinimide moiety but lacks the phenoxy group.

    Phenoxyacetoxysuccinic acid: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to the combination of the phenoxy and succinimide groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVSRKAVRAVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191974
Record name Phenoxyacetoxysuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38678-58-9
Record name Phenoxyacetoxysuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038678589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxyacetoxysuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of phenoxyacetic acid (15.2 g, 100 mmol) and N-hydroxysuccinimide (11.5 g, 100 mmol) in ethyl acetate (300 ml) was cooled in an ice bath, treated with N,N'-dicyclohexylcarbodiimide (20.6 g, 100 mmol) and stirred for 1 hour at 0° and then overnight at room temperature. The precipitate which formed was filtered; the filtrate was evaporated to dryness; and the residue was crystallized from ethyl acetate to yield 15.0 g of N-(phenoxyacetyloxy)succinimide.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Phenoxyacetoxysuccinimide's reactivity with 3-(3-amino-3-carboxy-n-propyl)uridine in tRNA?

A1: The research paper [] focuses on identifying the specific nucleoside within E. coli tRNA that reacts with this compound. The study found that this compound selectively modifies 3-(3-amino-3-carboxy-n-propyl)uridine. This finding suggests that this compound could be used as a reagent to probe the structure and function of tRNA, specifically targeting this modified nucleoside. Further research is needed to understand the downstream effects of this interaction on tRNA function and protein synthesis.

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